Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is known for its unique structural features, which include a naphthalene ring fused to a dihydropyridine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction yields tetrahydropyridine derivatives .
Scientific Research Applications
Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological membranes and enzymes. It can inhibit the oxidation of lipids in biological membranes, thereby protecting cells from oxidative damage. Additionally, it can modulate the activity of enzymes involved in metabolic pathways, such as 6-phosphogluconate dehydrogenase .
Comparison with Similar Compounds
Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its naphthalene ring, which distinguishes it from other dihydropyridine derivatives. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
These compounds share the dihydropyridine core structure but differ in their substituents and pharmacological properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-13-9-11-16-10-7-8-12-17(16)18/h7-13,21,24H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYVYWKGLKWXMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=CC=CC=C32)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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